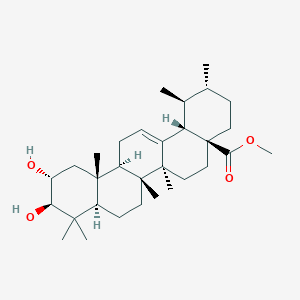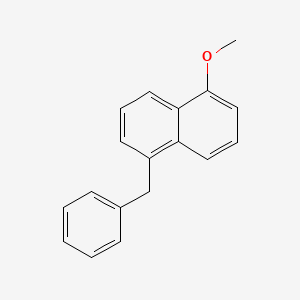
2-(Ethoxycarbonyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxycarbonyl)pentanoic acid is an organic compound with the molecular formula C8H14O4 It is a derivative of propanedioic acid (malonic acid) where one of the hydrogen atoms is replaced by a propyl group and one of the carboxyl groups is esterified with ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Ethoxycarbonyl)pentanoic acid can be synthesized through the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote ester formation. The general reaction is as follows:
Propanedioic acid+Ethanol→Propanedioic acid, 2-propyl-, 1-ethyl ester+Water
Industrial Production Methods
In an industrial setting, the esterification process can be optimized by using a continuous flow reactor, which allows for better control over reaction conditions such as temperature and catalyst concentration. The use of solid acid catalysts, such as cesium-exchanged heteropoly acid on K-10 clay, can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethoxycarbonyl)pentanoic acid undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Acid Catalysts: Hydrochloric acid, sulfuric acid.
Base Catalysts: Sodium hydroxide, potassium hydroxide.
Solvents: Water, ethanol, methanol.
Major Products Formed
Hydrolysis: Propanedioic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Ethoxycarbonyl)pentanoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its structural similarity to biologically active compounds.
Industrial Chemistry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propanedioic acid, 2-propyl-, 1-ethyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of propanedioic acid and ethanol. The reaction is catalyzed by acids or bases, which facilitate the nucleophilic attack by protonating or deprotonating the ester group .
Comparación Con Compuestos Similares
Similar Compounds
Propanedioic acid, dimethyl ester: Another ester derivative of propanedioic acid, used in similar applications.
Propanedioic acid, propyl-: A derivative where both carboxyl groups are not esterified.
Uniqueness
2-(Ethoxycarbonyl)pentanoic acid is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity. Its structure allows for specific interactions in organic synthesis and potential pharmaceutical applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H14O4 |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
2-ethoxycarbonylpentanoic acid |
InChI |
InChI=1S/C8H14O4/c1-3-5-6(7(9)10)8(11)12-4-2/h6H,3-5H2,1-2H3,(H,9,10) |
Clave InChI |
ZYXZSRASZWYYFY-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)O)C(=O)OCC |
SMILES canónico |
CCCC(C(=O)O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-chloro-2-[(ethoxycarbonyl)oxy]-1H-indole-1-carboxylate](/img/structure/B1643983.png)








![Indeno[1,2-b]fluorene-6,12-dione](/img/structure/B1644032.png)

![(2R,3S,5R)-5-(4-chloroimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B1644038.png)

